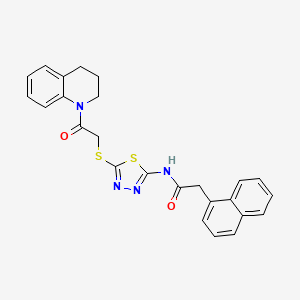
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound that finds its roots in the realm of complex organic chemistry. It belongs to the family of thiadiazoles, which are known for their wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. Here's a simplified version:
Start with the formation of the 3,4-dihydroquinolin-1(2H)-yl intermediate.
Finally, the acetyl group is attached to the naphthyl ring through a condensation reaction.
Industrial Production Methods
On an industrial scale, the production may involve the same synthetic routes but with optimized conditions for yield and purity. Methods like flow chemistry and batch processing could be employed to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is quite reactive and can undergo various reactions, such as:
Oxidation: Forms sulfoxides and sulfones.
Reduction: Produces thiols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are used.
Reduction: LiAlH4 or other reducing agents.
Substitution: Halides or other nucleophiles/electrophiles.
Major Products
Depending on the reaction, major products can include derivatives with modified sulfur, nitrogen, or acyl groups, each with its unique set of properties.
Scientific Research Applications
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has several research applications, including:
Chemistry: Used as a precursor for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in inhibiting various enzymes and pathways, making it a candidate for drug development.
Medicine: Explored for anticancer, antimicrobial, and antifungal activities. Its unique structure allows it to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the interaction with molecular targets like enzymes and receptors. The thiadiazole ring is particularly adept at binding to active sites, inhibiting the function of enzymes, and disrupting cellular pathways. The naphthalene moiety allows the molecule to intercalate with DNA, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar compounds include other thiadiazole and quinoline derivatives, but N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to its specific substitution pattern. This unique structure imparts distinct biological activities and chemical properties.
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio-1,3,4-thiadiazoles
Quinoline-1(2H)-yl derivatives
These compounds share some structural similarities but differ in their functional groups, leading to varied activities and uses.
This should cover the detailed article you're looking for. What other interesting compounds are you curious about?
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c30-22(15-19-10-5-9-17-7-1-3-12-20(17)19)26-24-27-28-25(33-24)32-16-23(31)29-14-6-11-18-8-2-4-13-21(18)29/h1-5,7-10,12-13H,6,11,14-16H2,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLSLVBSLPNXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














